[(2-Azidoethyl)sulfanyl]benzene
Description
Properties
CAS No. |
106118-84-7 |
|---|---|
Molecular Formula |
C8H9N3S |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
2-azidoethylsulfanylbenzene |
InChI |
InChI=1S/C8H9N3S/c9-11-10-6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
LAEBSQSRRMJULV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCN=[N+]=[N-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares [(2-Azidoethyl)sulfanyl]benzene with analogous compounds described in , focusing on molecular structure, physical properties, and reactivity. Key differences arise from variations in substituent chain length, electronic effects, and azide positioning.
Key Structural and Functional Differences:
Azidomethyl derivatives (e.g., 2e) exhibit higher steric hindrance, which may reduce reaction rates in CuAAC compared to ethyl-linked azides .
Methoxy groups (e.g., 2i) enhance ring stabilization but may compete with azide reactivity in certain transformations .
Physical Properties :
- Ethyl-linked azides (e.g., [(2-Azidoethyl)sulfanyl]benzene) are expected to have lower volatility than methyl-linked analogs (e.g., 2e ) due to increased molecular weight and chain length.
- Benzyl-substituted compounds (e.g., 2h , 2i ) exhibit higher lipophilicity, making them more suitable for hydrophobic media applications .
Q & A
How can researchers optimize the synthesis of [(2-Azidoethyl)sulfanyl]benzene to improve yield and purity?
Answer:
The synthesis typically involves nucleophilic substitution or azide transfer reactions. For example, reacting (2-bromoethyl)sulfanylbenzene with sodium azide (NaN₃) in a polar aprotic solvent like DMF or DMSO at 50–60°C under inert atmosphere (N₂/Ar) can introduce the azide group. Key factors include:
- Reaction time: Prolonged heating (5–7 days) ensures complete substitution while avoiding azide decomposition .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (acetone/petroleum ether) removes unreacted precursors .
- Safety: Azides are shock-sensitive; use low-temperature distillation and avoid metal catalysts .
What click chemistry applications are feasible with the azide group in [(2-Azidoethyl)sulfanyl]benzene?
Answer:
The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles, useful for:
- Bioconjugation: Attaching biomolecules (e.g., proteins, DNA) via alkyne-functionalized probes .
- Polymer functionalization: Creating crosslinked networks or surface-modified materials .
- Mechanistic studies: Tracking reaction pathways using fluorescent or isotopic labels .
Note: Use Cu(I) catalysts (e.g., TBTA ligands) to enhance reaction rates and regioselectivity .
Which techniques are most effective for characterizing [(2-Azidoethyl)sulfanyl]benzene’s structure?
Answer:
- X-ray crystallography: Resolves bond lengths/angles and confirms sulfanyl-azide spatial arrangement (e.g., SHELX for refinement) .
- DFT calculations: Predict vibrational frequencies (FT-IR) and HOMO-LUMO gaps (B3LYP/6-311G(d)) for comparison with experimental data .
- Spectroscopy:
How can DFT calculations aid in understanding the electronic properties of [(2-Azidoethyl)sulfanyl]benzene?
Answer:
- HOMO-LUMO analysis: Predicts reactivity (e.g., nucleophilic azide vs. electrophilic benzene ring). A narrow gap (~4.5 eV) suggests potential for charge-transfer complexes .
- Molecular electrostatic potential (MEP): Identifies nucleophilic (azide) and electrophilic (sulfanyl) sites for reaction planning .
- Vibrational modes: Validate experimental FT-IR data by simulating stretching/bending frequencies .
Software recommendation: Gaussian 09 with B3LYP functional and 6-311G(d) basis set .
What are the stability concerns for [(2-Azidoethyl)sulfanyl]benzene under various experimental conditions?
Answer:
- Thermal stability: Decomposes above 100°C; store at –20°C in amber vials .
- Light sensitivity: UV exposure may degrade the azide group; use light-protected reactors .
- Solvent compatibility: Avoid protic solvents (e.g., H₂O, MeOH) to prevent hydrolysis. Use anhydrous THF or DCM .
What reaction mechanisms are involved in the nucleophilic substitutions of [(2-Azidoethyl)sulfanyl]benzene?
Answer:
- Azide displacement: React with alkynes (CuAAC) or phosphines (Staudinger reaction) to form triazoles or iminophosphoranes, respectively .
- Sulfanyl group reactivity: Participate in oxidation (H₂O₂ → sulfoxide) or alkylation (RX → thioethers) .
Mechanistic studies: Monitor intermediates via LC-MS or in-situ NMR .
How to address challenges in crystallizing [(2-Azidoethyl)sulfanyl]benzene for X-ray analysis?
Answer:
- Solvent selection: Slow evaporation of acetone/petroleum ether (1:3) promotes monoclinic crystal growth .
- Temperature control: Gradual cooling (0.5°C/min) reduces lattice defects .
- Software tools: Use SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids .
Has [(2-Azidoethyl)sulfanyl]benzene shown biological activity relevant to drug discovery?
Answer:
While direct studies are limited, structural analogs exhibit:
- Antimicrobial activity: Sulfanyl-triazole derivatives inhibit Staphylococcus aureus (MIC ~8 µg/mL) .
- Anticancer potential: Azide-containing compounds induce apoptosis in HeLa cells via ROS generation .
Screening recommendations: Use MTT assays and molecular docking (PDB: 1M17) to evaluate efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
